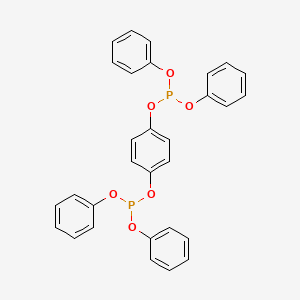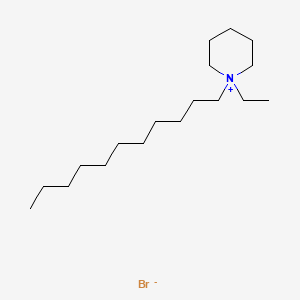
1-Ethyl-1-undecylpiperidinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1-undecylpiperidinium bromide is a quaternary ammonium compound with a piperidine ring. It is known for its surfactant properties and is used in various industrial and research applications. The compound’s structure consists of a piperidine ring substituted with an ethyl group and an undecyl chain, with a bromide ion as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1-undecylpiperidinium bromide typically involves the quaternization of 1-undecylpiperidine with ethyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
1-Undecylpiperidine+Ethyl Bromide→1-Ethyl-1-undecylpiperidinium Bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through recrystallization or column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1-undecylpiperidinium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Elimination (E2): Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, e.g., 1-ethyl-1-undecylpiperidinium hydroxide, cyanide, or thiolate.
Elimination Reactions: Formation of alkenes such as undecene derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-1-undecylpiperidinium bromide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a surfactant in micellar catalysis.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of 1-ethyl-1-undecylpiperidinium bromide is primarily based on its surfactant properties. The compound can disrupt lipid bilayers, leading to increased membrane permeability. This property is exploited in its antimicrobial activity, where it disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane integrity and function.
Comparación Con Compuestos Similares
1-Ethyl-1-methylpyrrolidinium Bromide: Another quaternary ammonium compound with a pyrrolidine ring.
1-Ethyl-1-heptylpiperidinium Bromide: Similar structure but with a shorter alkyl chain.
Comparison: 1-Ethyl-1-undecylpiperidinium bromide is unique due to its longer undecyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it more effective in applications requiring strong surface activity, such as in detergents and emulsifiers.
Propiedades
Número CAS |
57420-66-3 |
|---|---|
Fórmula molecular |
C18H38BrN |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1-ethyl-1-undecylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C18H38N.BrH/c1-3-5-6-7-8-9-10-11-13-16-19(4-2)17-14-12-15-18-19;/h3-18H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
HSCCZKRYYGERQS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCC[N+]1(CCCCC1)CC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





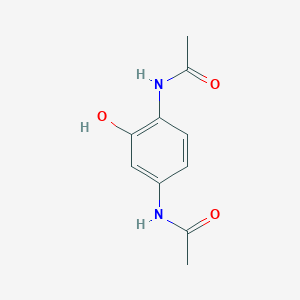
![1,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14608725.png)
![1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14608733.png)
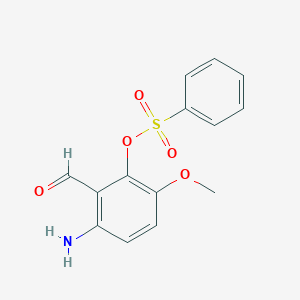
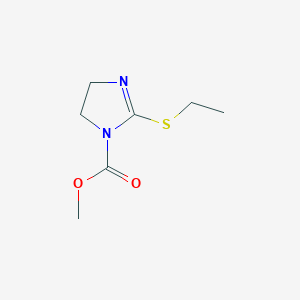
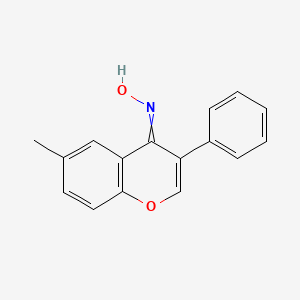
![3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide](/img/structure/B14608774.png)

![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)

